5H-pyridazino[4,5-b]indole-4-thiol
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Overview
Description
5H-pyridazino[4,5-b]indole-4-thiol is a chemical compound with the molecular formula C10H7N3S and a molecular weight of 201.25 . It is used for research purposes, particularly in proteomics research .
Synthesis Analysis
The synthesis of pyridazino[4,5-b]indole derivatives involves the mono and dialkylation of pyridazino[4,5-b]indole with a set of alkylating agents, including amyl bromide, allyl bromide, benzyl bromide, and ethyl chloroacetate in the presence of K2CO3/acetone or KOH/DMSO . The hydrazinolysis of mono and di-esters gives the target hydrazides .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H7N3S . The structure includes a pyridazino[4,5-b]indole core with a thiol group attached.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include alkylation and hydrazinolysis . The mono and dialkylation of pyridazino[4,5-b]indole were achieved with a set of alkylating agents . The hydrazinolysis of mono and di-esters gave the target hydrazides .Physical and Chemical Properties Analysis
This compound has a predicted melting point of 192.06° C and a predicted boiling point of 459.2° C at 760 mmHg . The predicted density is 1.5 g/cm3, and the refractive index is n20D 1.83 .Mechanism of Action
Properties
IUPAC Name |
3,5-dihydropyridazino[4,5-b]indole-4-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S/c14-10-9-7(5-11-13-10)6-3-1-2-4-8(6)12-9/h1-5,12H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHBJXQQZQJJTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=S)NN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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